

Application Notes: Utilizing Dihydro FF-MAS in Sterol Metabolism Research

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Compound of Interest

Compound Name: Dihydro FF-MAS

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Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (**Dihydro FF-MAS**) is a crucial intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammalian cells.^[1] Unlike the Bloch pathway, the Kandutsch-Russell pathway involves the early saturation of the sterol side chain. The study of **Dihydro FF-MAS** and its metabolites provides profound insights into the complexities of cholesterol homeostasis and the regulation of sterol metabolism. The use of stable isotope-labeled **Dihydro FF-MAS**, such as **Dihydro FF-MAS-d6**, is a powerful tool for metabolic flux analysis, allowing for precise tracking of its metabolic fate through advanced mass spectrometry techniques.^[1]

Applications in Metabolic Flux Analysis

Metabolic flux analysis is a technique used to quantify the rate of turnover of metabolites in a biological system. Stable isotope-labeled **Dihydro FF-MAS** serves as an excellent tracer to measure the metabolic flux through the Kandutsch-Russell pathway. By introducing this labeled intermediate into cellular or animal models, researchers can track its conversion to downstream products, including cholesterol. This approach is instrumental in understanding the dynamics of cholesterol biosynthesis and how it is affected by genetic modifications, disease states, or pharmacological interventions.

Role in Studying Liver X Receptor (LXR) Signaling

Follicular Fluid Meiosis-Activating Sterol (FF-MAS), a related sterol, has been identified as an endogenous ligand for the Liver X Receptor alpha (LXR α).^{[2][3]} LXR α is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in cholesterol transport, lipid metabolism, and inflammation.^{[2][4][5]} By studying the effects of **Dihydro FF-MAS** and its downstream metabolites on LXR α activation, researchers can elucidate the role of these sterol intermediates in gene regulation and their potential as therapeutic targets for metabolic and inflammatory diseases.

Important Distinction: **Dihydro FF-MAS** vs. the Mas Receptor

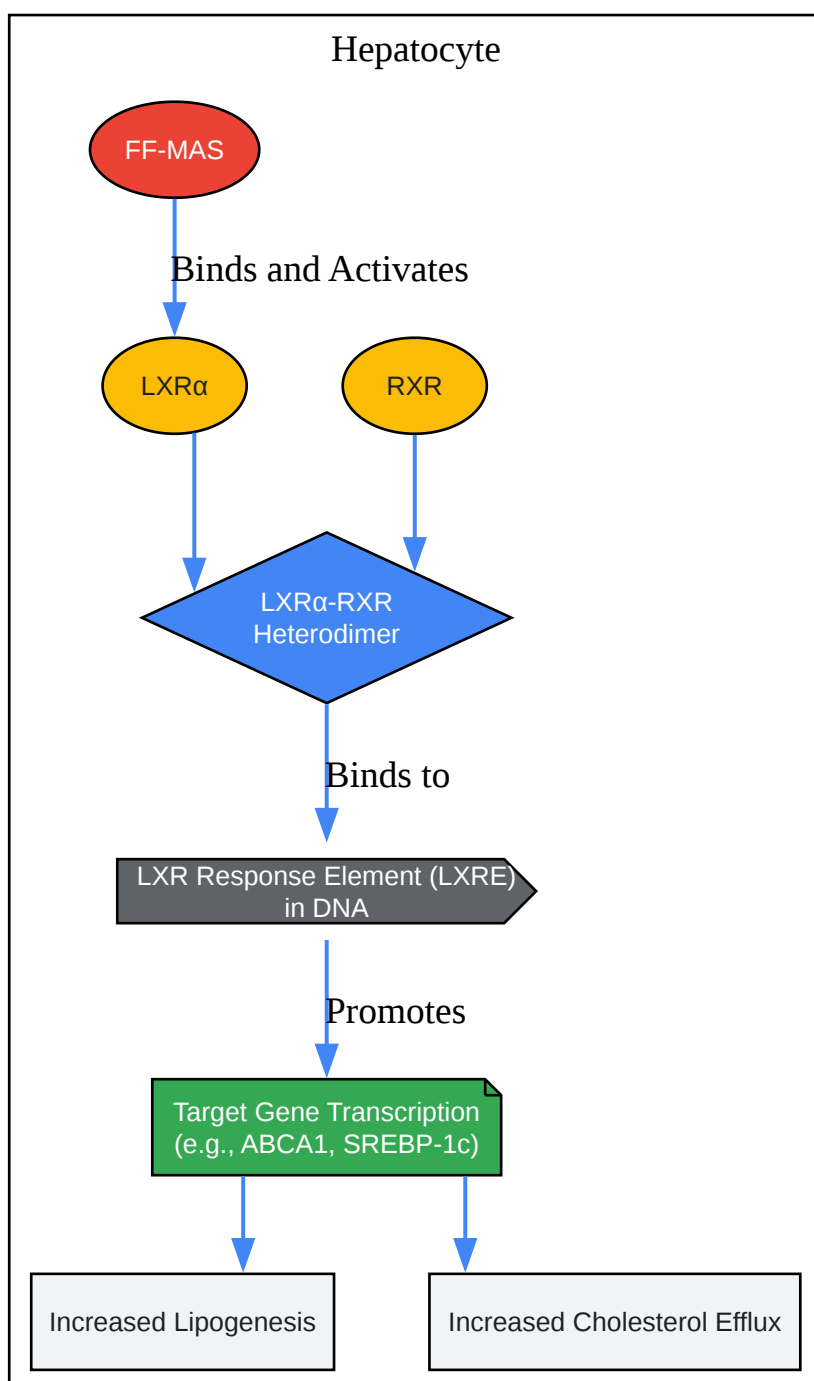
It is critical to distinguish the sterol "FF-MAS" from the "Mas receptor" (MasR). The Mas receptor is a G protein-coupled receptor involved in the renin-angiotensin system, with its primary ligands being peptides such as Angiotensin-(1-7) and Neuropeptide FF. There is no current evidence to suggest that the sterol **Dihydro FF-MAS** or FF-MAS directly interacts with or signals through the Mas receptor. The signaling pathways associated with the Mas receptor are distinct from the metabolic and nuclear receptor signaling roles of the sterol **Dihydro FF-MAS**.

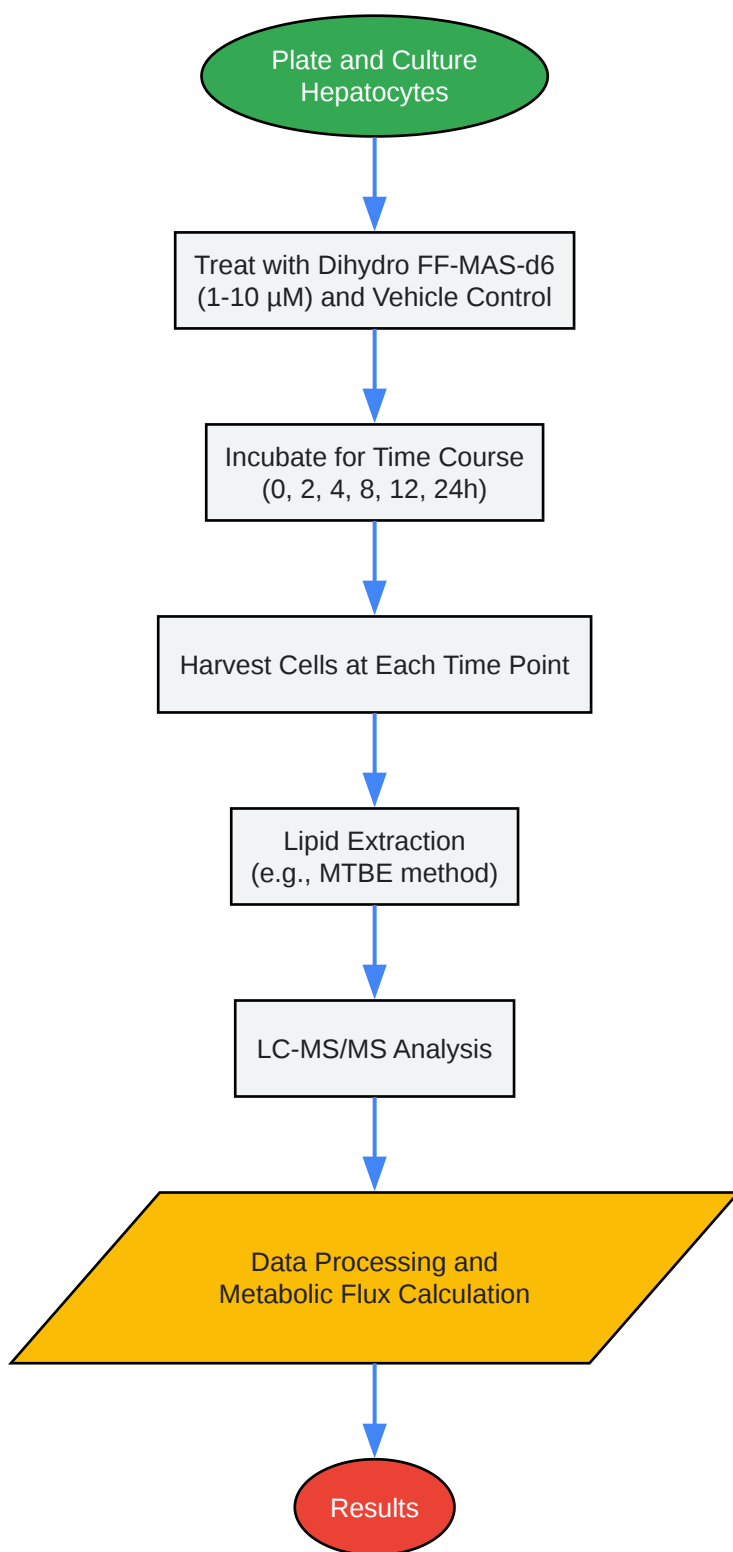
Visualizations

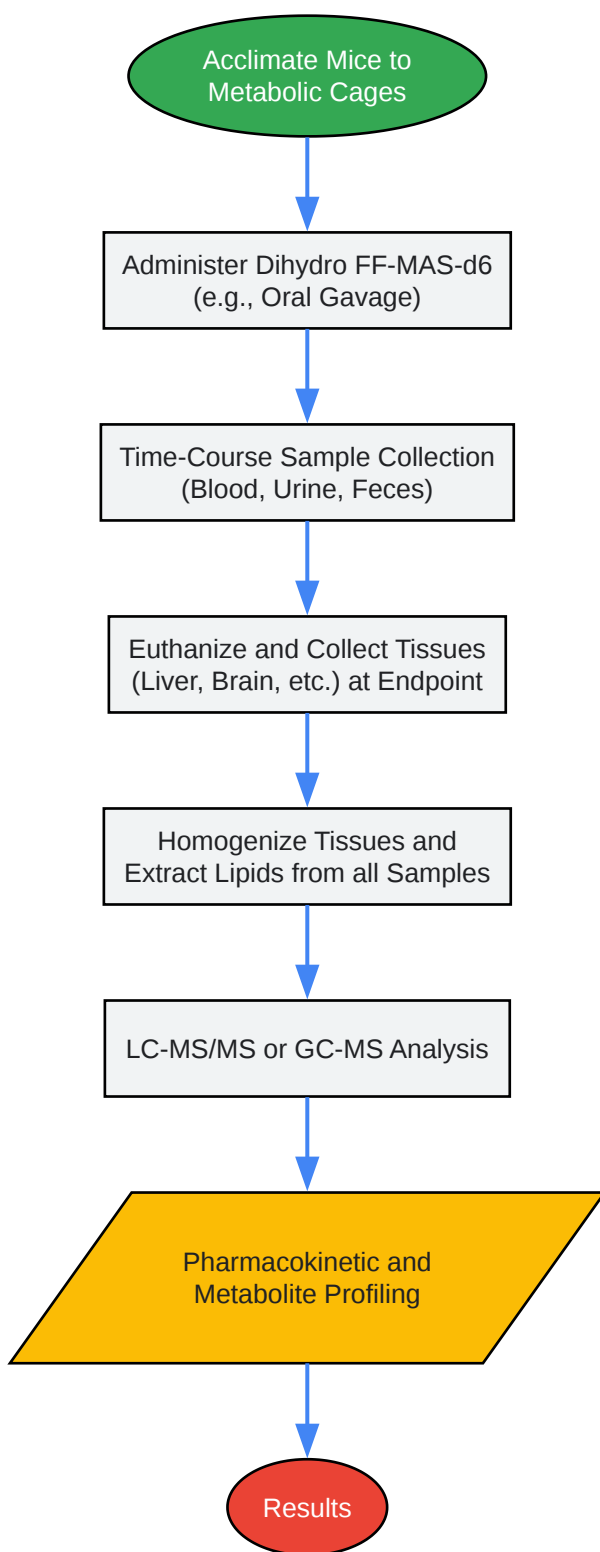


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Kandutsch-Russell Pathway for Cholesterol Biosynthesis.







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